
4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxamide, 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorophenyl group, a tetrahydro structure, and a methyl group, making it a unique and versatile molecule in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, which can then be further functionalized to produce the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions, followed by purification and isolation processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinecarboxamide, 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Pyrimidinecarboxamide, 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo- has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxamide, 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- N-(4-chlorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarboxamide, 4-(4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo- stands out due to its specific structural features, such as the tetrahydro and methyl groups, which confer unique reactivity and biological activity
Propriétés
Formule moléculaire |
C12H12ClN3O2 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) |
Clé InChI |
NODRMRVSTGGWQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


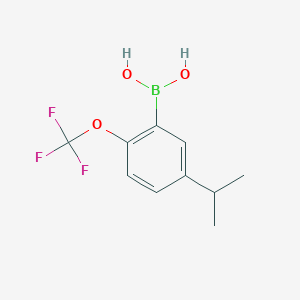
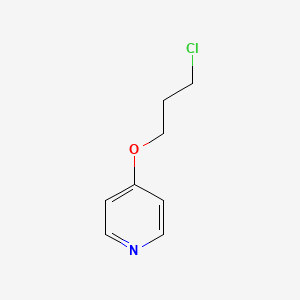
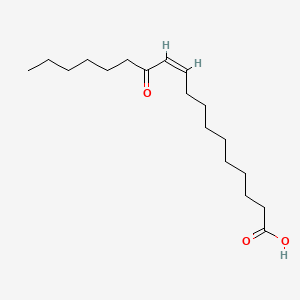

![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
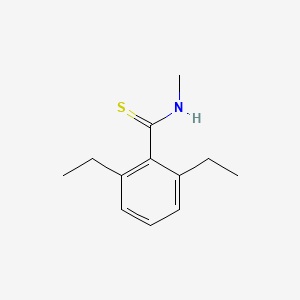
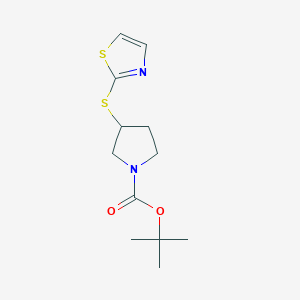
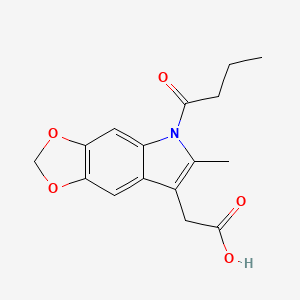
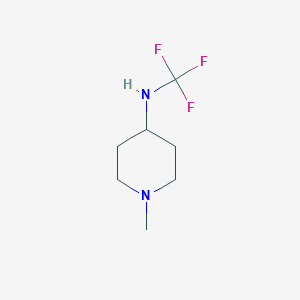
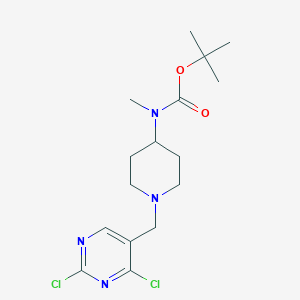
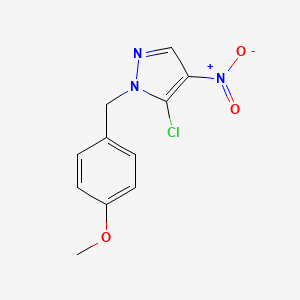
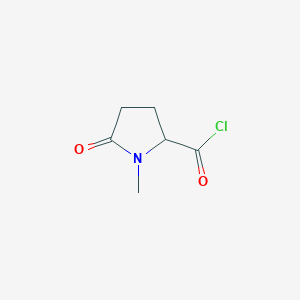

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
